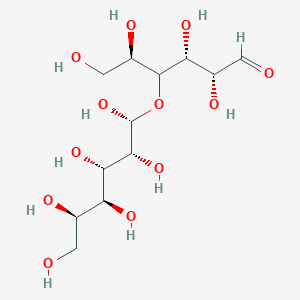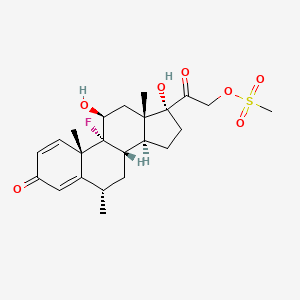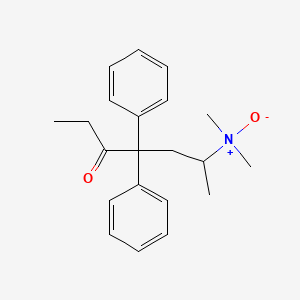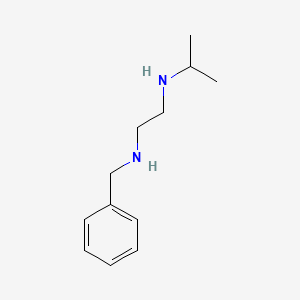
D-Lactal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lactal, also known as D-lactic acid, is a stereoisomer of lactic acid. It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar. Unlike its counterpart L-lactic acid, which is the principal isomer produced by humans, D-lactic acid is less common but has significant implications in various biological and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-lactic acid can be synthesized through several methods. One common route involves the fermentation of carbohydrates by specific bacterial strains that produce D-lactic acid as a byproduct. Another method includes the chemical synthesis from racemic mixtures of lactic acid, followed by separation of the D-isomer using chiral resolution techniques .
Industrial Production Methods
Industrial production of D-lactic acid typically involves microbial fermentation. Specific strains of bacteria, such as Lactobacillus delbrueckii, are employed to ferment sugars like glucose or sucrose under controlled conditions. The fermentation process is optimized to maximize the yield of D-lactic acid while minimizing the production of L-lactic acid .
Chemical Reactions Analysis
Types of Reactions
D-lactic acid undergoes various chemical reactions, including:
Oxidation: D-lactic acid can be oxidized to pyruvate by lactate oxidase.
Reduction: It can be reduced to propylene glycol under specific conditions.
Substitution: D-lactic acid can participate in esterification reactions to form lactate esters.
Common Reagents and Conditions
Oxidation: Lactate oxidase in the presence of oxygen.
Reduction: Hydrogenation using catalysts like nickel or palladium.
Substitution: Acidic or basic catalysts for esterification reactions.
Major Products
Oxidation: Pyruvate.
Reduction: Propylene glycol.
Substitution: Lactate esters.
Scientific Research Applications
D-lactic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential in treating conditions like D-lactic acidosis and as a biomarker for certain metabolic disorders.
Industry: Utilized in the production of biodegradable plastics, food additives, and pharmaceuticals .
Mechanism of Action
D-lactic acid exerts its effects primarily through its role in metabolic pathways. It is produced during anaerobic glycolysis and can be converted to pyruvate by lactate dehydrogenase. This conversion is crucial for maintaining the balance of NADH and NAD+ in cells. D-lactic acid can also act as a signaling molecule, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-lactic acid: The principal isomer produced by humans, involved in many physiological processes.
Lactulose: A synthetic disaccharide used as a laxative and prebiotic.
Lactose: A disaccharide found in milk, composed of glucose and galactose
Uniqueness of D-Lactic Acid
D-lactic acid is unique due to its specific stereochemistry, which allows it to participate in distinct biochemical pathways compared to L-lactic acid. Its production and accumulation can lead to conditions like D-lactic acidosis, which is not observed with L-lactic acid .
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |
InChI Key |
PYUOYXPEAXAJQI-ZWRLUOFISA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)




![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)


![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
![2-Chloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid](/img/structure/B15289891.png)

